Diethyl 2-Bromo-4-cyanobenzylphosphonate

Description

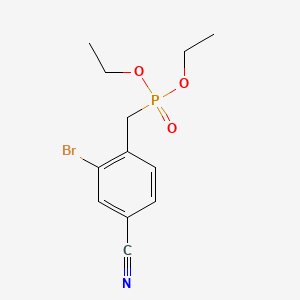

Diethyl 2-Bromo-4-cyanobenzylphosphonate is a phosphonate ester featuring a benzyl backbone substituted with bromine at the ortho (2nd) position and a cyano group at the para (4th) position. The diethyl ester groups on the phosphonate moiety enhance its solubility in organic solvents while moderating hydrolysis rates. This compound is primarily utilized in synthetic organic chemistry as a versatile intermediate, particularly in cross-coupling reactions and functional group transformations. Its dual functionality (bromo as a leaving group and cyano as an electron-withdrawing group) distinguishes it from simpler analogs .

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrNO3P |

|---|---|

Molecular Weight |

332.13 g/mol |

IUPAC Name |

3-bromo-4-(diethoxyphosphorylmethyl)benzonitrile |

InChI |

InChI=1S/C12H15BrNO3P/c1-3-16-18(15,17-4-2)9-11-6-5-10(8-14)7-12(11)13/h5-7H,3-4,9H2,1-2H3 |

InChI Key |

MXBULFRPCUZGGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1)C#N)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Bromo-4-cyanobenzylphosphonate can be synthesized through a multi-step process involving the bromination of diethyl 4-cyanobenzylphosphonate. The general synthetic route includes:

Bromination: Diethyl 4-cyanobenzylphosphonate is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromine atom at the second position of the benzyl ring.

Purification: The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Bromo-4-cyanobenzylphosphonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The phosphonate group can undergo oxidation to form phosphonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Major Products

Nucleophilic Substitution: Formation of substituted benzylphosphonates.

Reduction: Formation of diethyl 2-amino-4-cyanobenzylphosphonate.

Oxidation: Formation of diethyl 2-bromo-4-cyanobenzylphosphonic acid.

Scientific Research Applications

Diethyl 2-Bromo-4-cyanobenzylphosphonate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-4-cyanobenzylphosphonate largely depends on its chemical reactivity. The bromine atom and cyano group make it a versatile intermediate in various organic reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many biochemical processes. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Diethyl 2-Bromo-4-cyanobenzylphosphonate and related compounds:

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of Diethyl 2-Bromo-4-cyanobenzylphosphonate?

- Methodological Answer : Utilize single-crystal X-ray diffraction (SC-XRD) with software tools like SHELXT or SHELXL to resolve crystal structures. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular connectivity and purity. Ensure comparison with analogous phosphonate structures (e.g., Diethyl 4-Bromobenzylphosphonate ).

Q. How can researchers ensure purity during synthesis of this compound?

- Methodological Answer : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection. Purity thresholds (>95%) should align with standards for similar brominated phosphonates, as seen in Kanto Reagents' catalog entries for structurally related compounds (e.g., 2-Bromo-4-chlorophenylacetonitrile) . Recrystallization from ethanol or ethyl acetate is recommended for isolating high-purity crystals.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow hazard mitigation strategies for brominated/cyanated compounds, including:

- Use of nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .

- Storage in airtight containers at 0–6°C to prevent degradation, as recommended for brominated boronic acids .

- Emergency procedures for spills: neutralization with sodium bicarbonate and disposal via halogenated waste streams .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

- Methodological Answer : Design experiments using a Design of Experiments (DoE) approach to test variables:

- Catalyst systems (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)) and solvent polarity (DMF vs. THF).

- Temperature gradients (60–120°C) and reaction times (12–48 hours).

- Reference kinetic studies on analogous phosphonates (e.g., Diethyl Naphthalen-1-ylphosphonate ) to identify rate-limiting steps. Analyze contradictions in yield data using multivariate regression .

Q. What computational tools predict the reactivity of the bromo and cyano substituents in this compound?

- Methodological Answer : Apply density-functional theory (DFT) with the B3LYP functional to model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) . Compare with experimental reactivity data from Suzuki-Miyaura couplings involving similar substrates (e.g., 5-Bromo-2-cyanophenylboronic acid ). Address discrepancies between predicted and observed regioselectivity through ab initio molecular dynamics simulations.

Q. How do steric and electronic effects influence the biological activity of this compound?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Replace the bromo group with chloro/fluoro analogs (e.g., Diethyl 2-Fluorobenzylphosphonate ) to assess electronic effects.

- Evaluate antimicrobial efficacy via minimum inhibitory concentration (MIC) assays, referencing methodologies from benzylphosphonate derivatives .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, such as bacterial phosphotransferases .

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Compare with stability profiles of related compounds (e.g., Diethyl (4-Nitrobenzyl)phosphonate ). For pH-dependent hydrolysis, use ³¹P NMR to track phosphonate ester cleavage . Statistical tools like principal component analysis (PCA) can identify key degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.